molecular formula C12H7BrF2 B7967750 4-Bromo-3',4'-difluorobiphenyl

4-Bromo-3',4'-difluorobiphenyl

Cat. No.: B7967750
M. Wt: 269.08 g/mol
InChI Key: SHJPNMFHHRACQL-UHFFFAOYSA-N
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Description

4-Bromo-3’,4’-difluorobiphenyl: is an organic compound with the molecular formula C12H7BrF2 It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position and two fluorine atoms at the 3’ and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’,4’-difluorobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3’,4’-difluorobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3’,4’-difluorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation and reduction can lead to quinones or hydroxy derivatives .

Scientific Research Applications

Chemistry: 4-Bromo-3’,4’-difluorobiphenyl is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through cross-coupling reactions.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 4-Bromo-3’,4’-difluorobiphenyl in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. The bromine atom serves as a leaving group, facilitating the substitution reaction .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-bromophenyl)-1,2-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJPNMFHHRACQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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